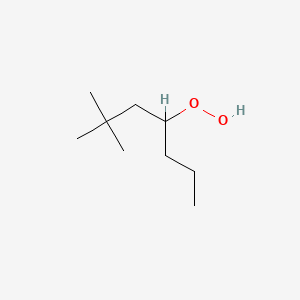
Hydroperoxide, 3,3-dimethyl-1-propylbutyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroperoxide, 3,3-dimethyl-1-propylbutyl is an organic compound with the molecular formula C₉H₂₀O₂. It is a type of hydroperoxide, which contains a peroxide functional group (–OOH) attached to a hydrocarbon chain. Hydroperoxides are known for their reactivity and are often used as intermediates in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroperoxide, 3,3-dimethyl-1-propylbutyl can be synthesized through the oxidation of corresponding hydrocarbons using oxidizing agents such as hydrogen peroxide or organic peroxides. The reaction typically involves the formation of a hydroperoxide intermediate, which is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of hydroperoxides often involves the use of continuous flow reactors to ensure controlled reaction conditions and high yields. The process may include the use of catalysts to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Hydroperoxide, 3,3-dimethyl-1-propylbutyl undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding alcohols or ketones.
Reduction: Reduction of hydroperoxides typically yields alcohols.
Substitution: Hydroperoxides can participate in substitution reactions, where the –OOH group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, organic peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as titanium or vanadium compounds.
Major Products Formed
Alcohols: Formed through reduction reactions.
Ketones: Formed through oxidation reactions.
Substituted Hydrocarbons: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Hydroperoxide, 3,3-dimethyl-1-propylbutyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in oxidative stress and cellular damage.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in polymerization reactions and as a curing agent for resins.
Mecanismo De Acción
The mechanism of action of hydroperoxide, 3,3-dimethyl-1-propylbutyl involves the generation of reactive oxygen species (ROS) through the homolytic cleavage of the peroxide bond. These ROS can interact with various cellular components, leading to oxidative stress and potential cellular damage . The compound may also participate in redox reactions, influencing cellular signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl hydroperoxide: Another hydroperoxide with similar reactivity but different structural properties.
Cumene hydroperoxide: Widely used in industrial applications for the production of phenol and acetone.
Di-tert-butyl peroxide: Used as a radical initiator in polymerization reactions.
Uniqueness
Hydroperoxide, 3,3-dimethyl-1-propylbutyl is unique due to its specific structural configuration, which influences its reactivity and stability. Its branched hydrocarbon chain provides distinct steric effects, making it suitable for specific applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
830345-81-8 |
|---|---|
Fórmula molecular |
C9H20O2 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
4-hydroperoxy-2,2-dimethylheptane |
InChI |
InChI=1S/C9H20O2/c1-5-6-8(11-10)7-9(2,3)4/h8,10H,5-7H2,1-4H3 |
Clave InChI |
HJNXXLYHGKXURR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC(C)(C)C)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


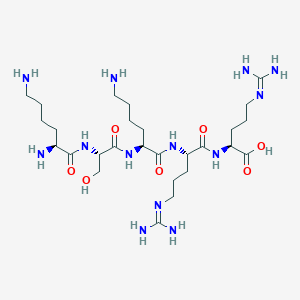
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210496.png)
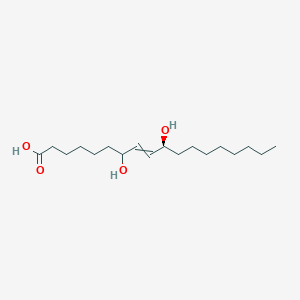
![2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]-](/img/structure/B14210515.png)
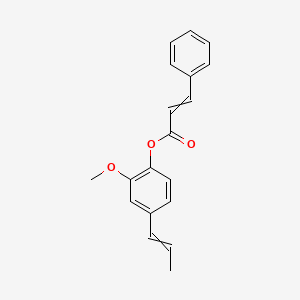

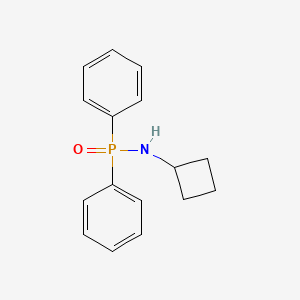
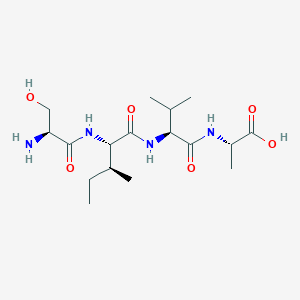
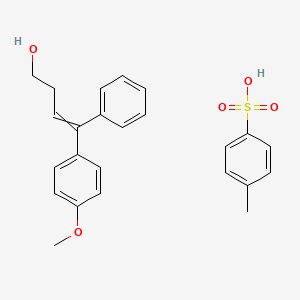
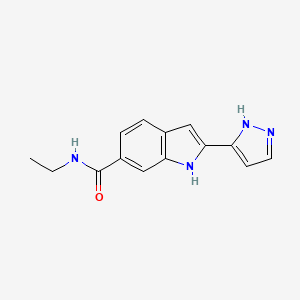
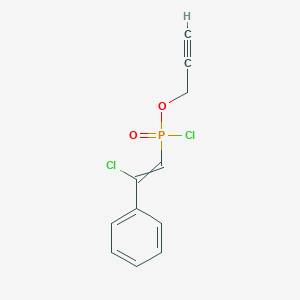
![5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid](/img/structure/B14210567.png)

![1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14210600.png)
